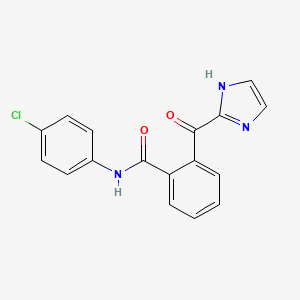
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 48664, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been shown to have neuroprotective effects in various animal models.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 is a non-competitive antagonist of the NMDA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the influx of calcium ions into the cell. This prevents the activation of various signaling pathways that lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, prevent the activation of pro-inflammatory pathways, and promote the survival of neurons in animal models of neurodegenerative diseases. It has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 is that it has been extensively studied in animal models and has shown promising results. It is also a selective NMDA receptor antagonist, which reduces the risk of off-target effects. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664. One direction is to further investigate its potential therapeutic applications in animal models of neurodegenerative diseases and chronic pain. Another direction is to investigate its safety and efficacy in clinical trials in humans. Additionally, further research is needed to understand the long-term effects of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 on the brain and other organs.
Synthesis Methods
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 involves the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)methylsulfonamide. This compound is then reacted with glycine to form N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 48664 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have analgesic effects in animal models of chronic pain.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDXUPUORUUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)